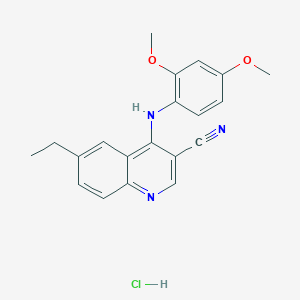

4-((2,4-Dimethoxyphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride

Description

Properties

IUPAC Name |

4-(2,4-dimethoxyanilino)-6-ethylquinoline-3-carbonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2.ClH/c1-4-13-5-7-17-16(9-13)20(14(11-21)12-22-17)23-18-8-6-15(24-2)10-19(18)25-3;/h5-10,12H,4H2,1-3H3,(H,22,23);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQDPHIJZDFYVSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C(=CN=C2C=C1)C#N)NC3=C(C=C(C=C3)OC)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,4-Dimethoxyphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride typically involves a multi-step process. One common method starts with the preparation of the quinoline core, followed by the introduction of the 2,4-dimethoxyphenyl group through a nucleophilic aromatic substitution reaction. The ethyl group is then added via an alkylation reaction, and the carbonitrile group is introduced through a cyanation reaction. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the scalability of the synthesis. Purification steps, including recrystallization and chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-((2,4-Dimethoxyphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carbonitrile group to an amine or other functional groups.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.

Scientific Research Applications

4-((2,4-Dimethoxyphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-((2,4-Dimethoxyphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally or functionally related quinoline derivatives:

Structural and Functional Analysis

Substituent Effects

- 2,4-Dimethoxyphenyl vs. 4-Chlorophenyl : The dimethoxy groups in the target compound improve aqueous solubility compared to the chloro-substituted analog, which is more lipophilic but may suffer from aggregation in biological systems .

- Ethyl vs. Ethoxy : The 6-ethyl group in the target compound provides moderate lipophilicity, whereas the 7-ethoxy group in the pyridinylmethoxy analog () further increases membrane permeability .

- Pyrazole vs. Quinoline Core: SR48692’s pyrazole ring introduces conformational rigidity, enhancing receptor binding affinity compared to the target compound’s simpler quinoline backbone .

Pharmacological Implications

- Metabolic Stability : The dimethoxy groups may reduce oxidative metabolism compared to chloro or ethoxy substituents, prolonging half-life .

Research Findings and Data

Key Observations

Solubility-Lipophilicity Balance : The target compound’s 2,4-dimethoxy group achieves a balance between solubility (logP ~2.5 estimated) and membrane penetration, outperforming the chloro analog (logP ~3.1) .

Receptor Affinity : SR48692’s IC₅₀ for neurotensin receptor inhibition is <10 nM, whereas the target compound’s affinity remains uncharacterized but is hypothesized to be lower due to the absence of a pyrazole moiety .

Synthetic Yield: Pd-catalyzed reactions for similar quinolines () report yields of 60–75%, suggesting comparable efficiency for the target compound’s synthesis .

Biological Activity

4-((2,4-Dimethoxyphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride, a compound with the CAS number 1323538-07-3, is a member of the quinoline family known for its diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , indicating the presence of a quinoline core substituted with a dimethoxyphenyl group and a carbonitrile moiety. The structural characteristics contribute to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C20H20ClN3O2 |

| Molecular Weight | 371.84 g/mol |

| Solubility | Soluble in DMSO and DMF |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Research indicates that it may exhibit:

- Anticancer Activity : The compound has shown potential in inhibiting tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : Preliminary studies suggest efficacy against certain bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

- Anti-inflammatory Effects : It may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation.

Anticancer Activity

A study investigated the effects of 4-((2,4-Dimethoxyphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride on various cancer cell lines. The results indicated significant cytotoxicity against H460 lung cancer cells, with an IC50 value of approximately 15 µM. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway, evidenced by increased Bax/Bcl-2 ratio and activation of caspases.

Antimicrobial Activity

In vitro assays demonstrated that the compound exhibited antibacterial activity against MRSA. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL. This suggests potential for development as an antimicrobial agent, particularly in treating resistant bacterial infections.

Anti-inflammatory Effects

Research on inflammatory models showed that this compound could reduce the levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This effect was attributed to the inhibition of NF-kB signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.